molecular formula C8H13ClN2O3S B2658917 1-isopropyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1856070-49-9

1-isopropyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2658917
CAS No.: 1856070-49-9
M. Wt: 252.71
InChI Key: YTFJPTXSPOYIBN-UHFFFAOYSA-N
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Description

1-isopropyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an isopropyl group at position 1, a methoxymethyl group at position 3, and a sulfonyl chloride group at position 4 of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced through the reaction of the pyrazole with methoxymethyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

    Oxidation and Reduction Reactions: The pyrazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be employed.

    Hydrolysis: Aqueous solutions of bases or acids can facilitate hydrolysis.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonate Thioesters: Formed from the reaction with thiols.

    Sulfonic Acid: Formed from hydrolysis.

Scientific Research Applications

1-isopropyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various pyrazole derivatives, which are important in the development of pharmaceuticals, agrochemicals, and dyes.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored as a building block for the synthesis of drug candidates targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-isopropyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride depends on its specific application. In general, the sulfonyl chloride group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with target molecules. This can result in the inhibition of enzymes or the modification of proteins, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-isopropyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.

    1-isopropyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonate: Similar structure but with a sulfonate ester group instead of a sulfonyl chloride group.

    1-isopropyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.

Uniqueness

1-isopropyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of the highly reactive sulfonyl chloride group, which allows for a wide range of chemical modifications and applications. This reactivity makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research.

Properties

IUPAC Name

3-(methoxymethyl)-1-propan-2-ylpyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2O3S/c1-6(2)11-4-8(15(9,12)13)7(10-11)5-14-3/h4,6H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFJPTXSPOYIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)COC)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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